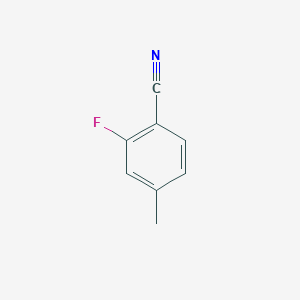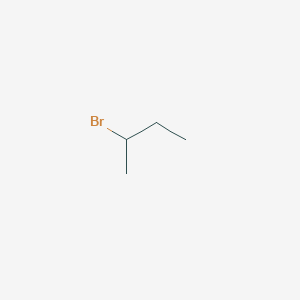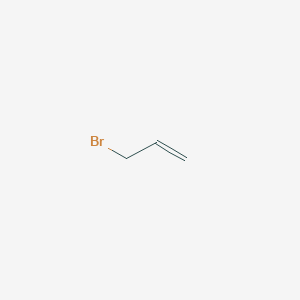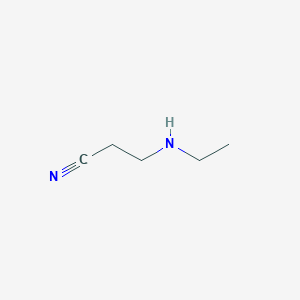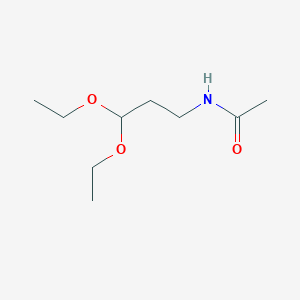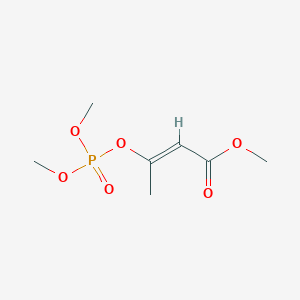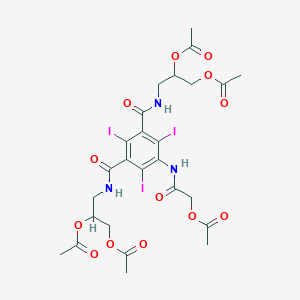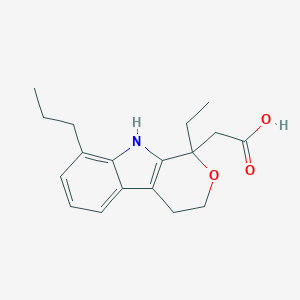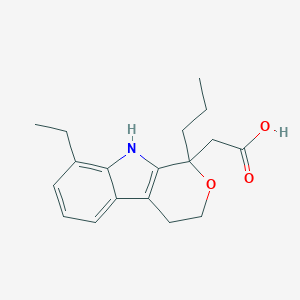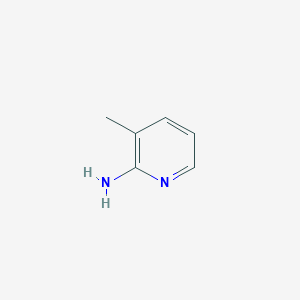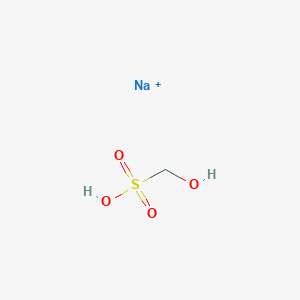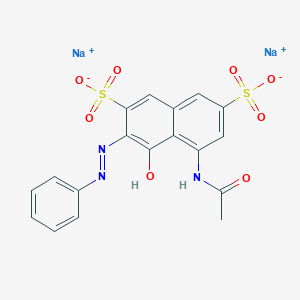
Acid red 1
Descripción general
Descripción
Acid Red 1, also known as C.I. This compound, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant red color and is soluble in water, forming a red solution. This compound is slightly soluble in ethanol and insoluble in other organic solvents . This compound is commonly used in the textile industry for dyeing fabrics and in the food industry as a colorant .
Mecanismo De Acción
Azophloxine, also known as Acid Red 1 (AR1), is a member of the synthetic red azo dye family . Azo dyes are organic compounds characterized by their good photo-thermal stability, dissolvability, and easy preparation .
Target of Action
It’s known that azo dyes interact with various biological systems, often used in microscopy for staining purposes .
Mode of Action
Azophloxine’s mode of action is primarily through its optical properties. It exhibits noticeable third-order nonlinearity and good optical power limiting properties . These properties make Azophloxine useful in various applications, including microscopy and nonlinear optical studies .
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have good bioavailability.
Result of Action
Azophloxine has been used as a real acid counterstain in light and fluorescence microscopy . It also facilitates the determination of proteins and peptides . Its optical properties allow it to highlight specific features in these applications.
Action Environment
The action of Azophloxine can be influenced by the environment. For instance, its nonlinear optical properties can depend on the polarity of the bulk . In a study, it was observed that the size of reverse micelles (a type of environment) reduced with an increase of Azophloxine concentration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 1 involves the diazotization of aniline followed by coupling with 2-naphthol. The reaction conditions typically include an acidic medium and controlled temperature to ensure the formation of the azo bond. The general reaction can be represented as follows:
- Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form diazonium salt.
- Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the dye. The final product is usually obtained as a red powder or granules .
Análisis De Reacciones Químicas
Types of Reactions: Acid Red 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Under reducing conditions, the azo bond in this compound can be cleaved, resulting in the formation of aromatic amines.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium dithionite, zinc dust, and other reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonating agents.
Major Products Formed:
Oxidation: Smaller aromatic compounds such as phenols and quinones.
Reduction: Aromatic amines such as aniline and 2-naphthylamine.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
Acid Red 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant
Comparación Con Compuestos Similares
- Acid Red 2
- Acid Red 4
- Acid Red 18
Comparison: Acid Red 1 is unique among similar compounds due to its specific molecular structure and properties. While other acid red dyes share similar azo structures, this compound is distinguished by its solubility profile and specific applications in various industries. For example, Acid Red 2 and Acid Red 4 may have different solubility characteristics and are used in different dyeing processes. Acid Red 18, on the other hand, may have different stability and color properties .
This compound’s versatility and effectiveness in various applications make it a valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
3734-67-6 |
|---|---|
Fórmula molecular |
C18H15N3NaO8S2 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H15N3O8S2.Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29); |
Clave InChI |
ZZWRDUKYBHICIU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
3734-67-6 |
Sinónimos |
1379 Red; Acetyl Red G; Acetyl Red J; Acetyl Rose 2GL; Acid Bright Red; Acid Brilliant Fuchsine 2G; Acid Brilliant Red; Acid Fast Red 3G; Acid Fast Red EG; Acid Fast Red EGG; Acid Geranine 2G; Acid Geranine 2GN; Acid Leather Red KG; Acid Naftol Red G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acid Red 1?
A1: this compound has the molecular formula C20H13N2Na3O10S3 and a molecular weight of 604.47 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly utilize Raman spectroscopy, FT-Raman spectroscopy, surface-enhanced Raman spectroscopy (SERS), FTIR, UV-Vis spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) to characterize this compound. [, , , ]
Q3: What are the characteristic peaks observed in the Raman spectrum of this compound?
A3: this compound exhibits distinct Raman peaks, making it identifiable in complex matrices like artistic materials. []
Q4: How does the pH of the solution affect the adsorption behavior of this compound?
A4: The pH of the solution significantly influences the adsorption behavior of this compound. At higher pH values, small repulsive interactions occur between adsorbed this compound molecules on mercury electrodes, especially at longer deposition times. []
Q5: What are some applications of this compound?
A5: this compound has found use in various applications, including:
- Textile Dyeing: Due to its vibrant red color, this compound is commonly employed as a dye in the textile industry. [, , , , , , ]
- Artistic Materials: It has been identified in inks and lake pigments used in artistic creations, such as late 19th-century Japanese polychrome woodblock prints. []
- Water Tracing: Its movement through soil has been studied to understand water flow patterns in model soil systems. []
Q6: Can this compound be used to enhance the signal of proteins in MALDI-MS?
A6: Yes, this compound, when used as a dopant in MALDI-MS matrices, has been shown to significantly increase the ion intensity of proteins like bovine serum albumin (BSA), myoglobin, casein, and insulin. []
Q7: How does this compound interact with surfactants?
A7: this compound interacts with cationic surfactants like tetradecyltrimethylammonium bromide (TTAB) through electrostatic and hydrophobic interactions. This interaction leads to the formation of dye-surfactant complexes. []
Q8: Why is this compound considered an environmental pollutant?
A8: As a widely used textile dye, this compound is often discharged into water bodies, posing a significant environmental concern due to its low biodegradability. []
Q9: What methods are used to remove this compound from wastewater?
A9: Various methods have been investigated for the removal of this compound from wastewater, including:
- Adsorption: Several materials, including activated carbon, chitosan-based sorbents, used black tea leaves, Cucumis sativus fruit peel, and sunflower seed shells have shown promise in adsorbing this compound from aqueous solutions. [, , , , , ]
- Advanced Oxidation Processes (AOPs): AOPs like Fenton and photo-Fenton processes, often utilizing catalysts like TiO2, Fe-ball clay, and ZnO, effectively degrade this compound. [, , , , , , , , , , , , , ]
- Biodegradation: Research indicates that microorganisms like Clostridium paraputrificum and Bacillus pumilus can bioreduce and decolorize this compound. [, , , ]
Q10: How does the calcination temperature of TiO2 affect its efficiency in degrading this compound?
A10: Studies show that TiO2 calcined at lower temperatures demonstrates better photocatalytic activity for this compound degradation compared to TiO2 calcined at higher temperatures. [, ]
Q11: What is the role of cobalt-doped lignite fly ash in degrading this compound?
A11: Cobalt-doped lignite fly ash acts as a photocatalyst, enhancing the degradation of this compound under UV-C radiation. This method offers a potential solution for both dye degradation and fly ash disposal. []
Q12: What are the byproducts of this compound degradation by heterogeneous Fenton-like reactions?
A12: Heterogeneous Fenton-like reactions, utilizing catalysts like Fe-ball clay, degrade this compound, potentially leading to the formation of smaller organic molecules and inorganic ions. [, ]
Q13: How is computational chemistry used in studying this compound?
A13: Computational methods like quantum chemical calculations help predict molecular properties of this compound and its interactions with solvents, aiding in understanding extraction processes and designing more efficient removal strategies. []
Q14: What is the relationship between the structure of azo dyes and their bioreduction rates?
A14: Research suggests an inverse relationship between the electron density of the azo bond and the ease of bioreduction. Electron-withdrawing groups in the dye structure, even if remotely located, can enhance the rate of bioreduction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



